molecular formula C16H28N2O4 B13628599 8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate CAS No. 2028341-89-9

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Cat. No.: B13628599
CAS No.: 2028341-89-9
M. Wt: 312.40 g/mol
InChI Key: YLUFBPCSTFOULN-UHFFFAOYSA-N
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Description

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a diazaspirodecane core, which is a bicyclic system containing nitrogen atoms. The tert-butyl and ethyl groups attached to the spirocyclic framework contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves multiple steps. One common synthetic route includes the reaction of a suitable diazaspirodecane precursor with tert-butyl and ethyl reagents under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate include:

    8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate: This compound has a similar spirocyclic structure but with a methyl group instead of an ethyl group.

    8-tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

8-O-tert-butyl 4-O-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-17-11-16(12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUFBPCSTFOULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128354
Record name 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028341-89-9
Record name 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 4-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028341-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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